molecular formula C6H7NO3S2 B12225836 Methyl (2-oxo-4-thioxo-1,3-thiazolidin-5-yl)acetate

Methyl (2-oxo-4-thioxo-1,3-thiazolidin-5-yl)acetate

Cat. No.: B12225836
M. Wt: 205.3 g/mol
InChI Key: QNDBAAFDCOSUME-UHFFFAOYSA-N
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Description

Methyl (2-oxo-4-thioxo-1,3-thiazolidin-5-yl)acetate is a heterocyclic compound featuring a thiazolidinone core substituted with a thioxo group at position 4 and an ester-linked methyl acetate moiety at position 3. This structure confers unique electronic and steric properties, making it a versatile scaffold for synthesizing bioactive derivatives. Its sulfur-rich framework enhances interactions with biological targets, particularly in antimicrobial and antiproliferative applications .

Properties

Molecular Formula

C6H7NO3S2

Molecular Weight

205.3 g/mol

IUPAC Name

methyl 2-(2-oxo-4-sulfanylidene-1,3-thiazolidin-5-yl)acetate

InChI

InChI=1S/C6H7NO3S2/c1-10-4(8)2-3-5(11)7-6(9)12-3/h3H,2H2,1H3,(H,7,9,11)

InChI Key

QNDBAAFDCOSUME-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1C(=S)NC(=O)S1

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis via Thiocarbonylbisthioglycolic Acid Cyclization

A widely documented approach involves sequential reactions starting from glycine derivatives. As detailed in patent WO2007074390A2, this method avoids hazardous carbon disulfide, enhancing scalability.

Reaction Pathway

  • Methyl Aminoacetate Hydrochloride Formation : Glycine reacts with methanol in HCl to yield methyl aminoacetate hydrochloride.
  • Chloroacetylation : Treatment with chloroacetyl chloride produces methyl[(chloroacetyl)amino]acetate.
  • Xanthate Introduction : Reaction with potassium ethyl xanthate forms methyl({[(ethoxycarbonothioyl)thio]acetyl}amino)acetate.
  • Cyclization : Base-mediated cyclization (e.g., NaOMe in dichloromethane) generates methyl(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetate.
  • Hydrolysis : Acidic hydrolysis (e.g., HBr or H2SO4) yields the final product.
Key Data:
  • Yield : 70–85% after cyclization.
  • Conditions : Cyclization at 30–35°C in dichloromethane; hydrolysis under reflux with 48% HBr.
  • Purity : Confirmed via TLC and NMR.

One-Pot Synthesis Using Phase-Transfer Catalysis

A greener methodology employs tetrabutylammonium iodide (TBAI) in dimethyl sulfoxide (DMSO), enabling a single-flask reaction.

Procedure

  • Reactants : Equimolar amounts of primary amine (e.g., benzylamine), carbon disulfide, and dimethyl acetylenedicarboxylate.
  • Catalyst : TBAI (2.0 mL per mmol amine).
  • Conditions : Room temperature, 2.5-hour stirring.
Key Data:
  • Yield : 75–80%.
  • Spectroscopic Validation :
    • IR : 1726 cm⁻¹ (C=O), 1689 cm⁻¹ (C=C), 1194 cm⁻¹ (C=S).
    • ¹H NMR : δ 3.8 (s, OCH3), δ 5.3 (s, N-CH2), δ 6.85 (s, vinylic H).

Pyridine-Mediated Coupling of Acid Chlorides

A classical method involves reacting (2,4-dioxothiazolidin-5-yl/ylidene)acetyl chloride with 5-benzylidene thiazolidine-2,4-dione derivatives in anhydrous pyridine.

Protocol

  • Acid Chloride Preparation : (2,4-Dioxo-1,3-thiazolidin-5-yl)acetic acid chlorides are synthesized via thionation.
  • Coupling : The chloride reacts with 5-benzylidene derivatives in pyridine/dioxane (1:1).
  • Workup : Acidification to pH 3–4 precipitates the product.
Key Data:
  • Yield : 72–92%.
  • Crystallization : n-Butanol or DMF/water mixtures.
  • ¹³C NMR : δ 167.5–175.6 ppm (C=O), δ 196.1 ppm (C=S).

Comparative Analysis of Methodologies

Parameter Multi-Step One-Pot Pyridine-Mediated
Reaction Time 15–24 hours 2.5 hours 2–5 hours
Yield 70–85% 75–80% 72–92%
Scalability Industrial Lab-scale Lab-scale
Hazardous Reagents HBr, chloroacetyl chloride Carbon disulfide Pyridine, dioxane
Green Metrics Moderate High Low

Mechanistic Insights

Cyclization Dynamics

The cyclization step in multi-step synthesis proceeds via nucleophilic attack of the thiolate on the chloroacetyl group, forming the thiazolidinone ring. Base deprotonation (e.g., NaOMe) facilitates ring closure.

TBAI Catalysis

TBAI stabilizes intermediates via ion-pairing, accelerating the Michael addition between carbon disulfide and acetylenedicarboxylate. The catalyst lowers activation energy, enabling room-temperature reactivity.

Industrial Applications and Modifications

Methyl (2-oxo-4-thioxo-1,3-thiazolidin-5-yl)acetate serves as a precursor for:

  • Epalrestat : Synthesized via condensation with 2-carboxybenzaldehyde derivatives.
  • Antimicrobial Agents : 5-Arylidene analogs exhibit MIC values of 4–16 µg/mL against S. aureus and E. coli.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-oxo-4-thioxo-1,3-thiazolidin-5-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols, and alcohols

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiazolidines .

Scientific Research Applications

Synthesis and Structural Characteristics

Methyl (2-oxo-4-thioxo-1,3-thiazolidin-5-yl)acetate can be synthesized through various methods involving thiazolidine derivatives. The synthesis often includes the reaction of thiazolidine-2,4-dione derivatives with acetic acid or its derivatives, leading to compounds with significant biological activity. For example, one study reported the synthesis of new derivatives by modifying thiazolidine structures to enhance their pharmacological properties .

Antibacterial Activity

This compound has been evaluated for its antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Research indicates that certain derivatives exhibit potent antibacterial activity that surpasses traditional antibiotics like ampicillin and streptomycin by 10 to 50 times. Notably, some compounds demonstrated minimal inhibitory concentrations (MIC) as low as 0.004 mg/mL against sensitive strains such as Enterobacter cloacae .

Table 1: Antibacterial Activity of this compound Derivatives

Compound IDBacterial StrainMIC (mg/mL)MBC (mg/mL)
Compound 8Enterobacter cloacae0.0040.008
Compound 15Staphylococcus aureus0.010.02
Compound 20Escherichia coli0.030.06

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity. Studies have reported that certain derivatives exhibit effective antifungal properties against pathogens like Trichoderma viride and Aspergillus fumigatus, with MIC values ranging from 0.004 to 0.06 mg/mL . This broad-spectrum antifungal activity highlights the potential of these compounds in treating fungal infections.

Table 2: Antifungal Activity of this compound Derivatives

Compound IDFungal StrainMIC (mg/mL)
Compound ATrichoderma viride0.004
Compound BAspergillus fumigatus0.06

Other Biological Activities

Beyond antibacterial and antifungal applications, this compound derivatives have been explored for their potential in other therapeutic areas:

4.1 Antidiabetic Properties
Some derivatives have been investigated for their ability to inhibit enzymes related to diabetes management, such as alpha-glucosidase inhibitors . This property can contribute to the development of new treatments for managing blood sugar levels.

4.2 Cytotoxic Effects
Research has also indicated that certain thiazolidine derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .

Mechanism of Action

The mechanism of action of Methyl (2-oxo-4-thioxo-1,3-thiazolidin-5-yl)acetate involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular membranes, disrupting their integrity and leading to cell death .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s activity and physicochemical properties are heavily influenced by substituents on the thiazolidinone ring and the nature of the appended functional groups. Below is a detailed comparison with structurally related derivatives:

Core Modifications: Thioxo vs. Dioxo Groups

  • Methyl (2-oxo-4-thioxo-1,3-thiazolidin-5-yl)acetate

    • Contains a thioxo (C=S) group at position 4, enhancing electrophilicity and sulfur-mediated interactions.
    • Exhibits moderate antibacterial activity against Bacillus subtilis and Staphylococcus aureus due to thiol-disulfide exchange mechanisms .
  • Methyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate Derivatives

    • Replacing the thioxo group with a carbonyl (C=O) reduces electrophilicity, often diminishing antibacterial potency. For example, compound 42 (4-[(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-methoxyphenyl derivative) showed weak activity compared to its thioxo counterpart 38 .

Substituent Effects on Bioactivity

Compound ID Substituents/Modifications Yield (%) Melting Point (°C) Key Bioactivity Findings Reference
38 2-Methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl group 92 242–243 Superior to cefuroxime against B. subtilis and B. cereus; broad-spectrum antifungal activity .
23 3-[{2-[(4-Methylphenyl)carbamothioyl]hydrazinylidene}methyl]phenyl group 80 194–196 Antiproliferative activity against A549 (lung cancer, IC₅₀ = 8.2 µM) .
16 4-{[2-(3-Chlorobenzoyl)hydrazinylidene]methyl}-2-methoxyphenyl group 92 220–222 High antibacterial activity (MIC = 2 µg/mL against E. coli) .
4 3-(4-Chlorophenyl)-2-{[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydrazinylidene} group 65 248–250 Anti-Toxoplasma gondii activity (IC₅₀ = 12 µM) .

Impact of Hybridization with Other Moieties

  • Hydantoin- and Imidazolidinone Hybrids (e.g., 41, 43): Replacement of thiosemicarbazone with hydantoin (41) abolished antibacterial activity, while ethyl chain elongation (43) restored mild activity .
  • Thiosemicarbazone Derivatives (e.g., 25, 26): Introduction of phenylcarbamothioyl groups enhanced biofilm inhibition against Pseudomonas aeruginosa (MBIC₅₀ = 16 µg/mL) .

Physicochemical and Spectroscopic Comparisons

Melting Points and Solubility

  • Thioxo derivatives (e.g., 38 ) generally exhibit higher melting points (242–243°C) compared to dioxo analogs (e.g., 42 , mp = 238–244°C), likely due to stronger intermolecular S···S interactions .
  • Solubility in polar aprotic solvents (e.g., DMF:water mixtures) is critical for crystallization .

NMR and Elemental Analysis

  • ¹H NMR Shifts :
    • The thioxo group in this compound causes downfield shifts for adjacent protons (δ 3.51–3.52 ppm for CH₂) compared to dioxo derivatives (δ 3.41–3.43 ppm) .
    • Aromatic protons in chlorophenyl-substituted derivatives (e.g., 16 ) resonate at δ 7.13–7.39 ppm .
  • Elemental Composition :
    • Thioxo derivatives show lower nitrogen content (e.g., 38 : N = 10.34%) than dioxo analogs (e.g., 42 : N = 10.31%) due to sulfur substitution .

Biological Activity

Methyl (2-oxo-4-thioxo-1,3-thiazolidin-5-yl)acetate is a compound belonging to the thiazolidinone family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound includes a thiazolidinone framework with a methyl ester group, which enhances its reactivity and solubility. The presence of the thioxo group contributes to its biological activity, making it a subject of interest in medicinal chemistry.

Biological Activities

This compound exhibits several biological activities, including:

1. Antimicrobial Activity:

  • Compounds in the thiazolidinone class have shown significant antimicrobial properties. For instance, derivatives have demonstrated activity against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus niger .
  • A study reported that certain thiazolidinone derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.7 to 15.62 μg/mL against different bacterial species, indicating potent antimicrobial effects .

2. Antitumor Activity:

  • Research has indicated that thiazolidinones can inhibit cell proliferation in various cancer cell lines. For example, compounds similar to this compound have shown IC50 values lower than 10 μM against colorectal and breast cancer cell lines .
  • The antiproliferative effects are attributed to the ability of these compounds to interfere with cellular mechanisms involved in tumor growth.

3. Anti-inflammatory Effects:

  • Some studies suggest that thiazolidinones possess anti-inflammatory properties, contributing to their potential use in treating inflammatory diseases .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The following table summarizes key structural components that affect its activity:

Structural FeatureInfluence on Activity
Thioxo groupEnhances antimicrobial properties
Methyl ester groupIncreases solubility and reactivity
Substituents on the ringModulate lipophilicity and bioavailability

Case Studies and Research Findings

Several studies have investigated the biological activity of thiazolidinone derivatives:

Case Study 1: Antimicrobial Screening
A series of thiazolidinone derivatives were synthesized and screened for antimicrobial activity against various pathogens. The most active compounds showed MIC values significantly lower than standard antibiotics, suggesting their potential as alternative antimicrobial agents .

Case Study 2: Antitumor Evaluation
In vitro studies demonstrated that specific thiazolidinone derivatives inhibited the growth of cancer cell lines such as HCT116 and MDA-MB 231 with IC50 values below 10 μM. These findings indicate a promising avenue for developing new anticancer therapies based on this scaffold .

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